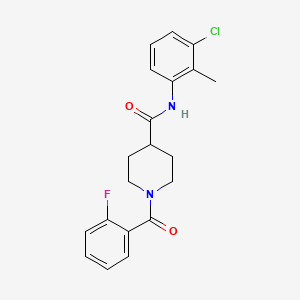![molecular formula C12H19NO2S B4855409 N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide, commonly known as Dimesna, is a sulfhydryl-containing compound that has been widely used in the field of medicine and research. It is a water-soluble compound that has been found to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and kidney diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
A study focused on synthesizing various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, including compounds with structural similarities to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide. These compounds were tested for their biological potential against Gram-negative & Gram-positive bacteria and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Antibacterial and α-Glucosidase Inhibition Properties
Another study synthesized new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their in vitro antibacterial, antienzymatic, and hemolytic activities. These compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Certain molecules exhibited good inhibition of α-glucosidase enzyme, a target for diabetes treatment (Abbasi et al., 2016).
Ethylated Sulfonamides with 1,4-Benzodioxane Moiety
A related study synthesized a series of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were characterized and screened against various enzymes and bacterial strains. They demonstrated good inhibition of lipoxygenase but moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, alongside notable antibacterial properties (Irshad et al., 2016).
Structural and Molecular Analysis
Research on compounds structurally similar to this compound focused on their molecular structure and spectral analysis. These studies provide insights into the molecular architecture and interactions, contributing to a better understanding of the properties of such compounds (Singh et al., 2012).
Potential as α(1)-Adrenoceptor Agonist/Antagonist
N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, a compound with structural resemblance to this compound, was studied as a novel alpha(1)-adrenoceptor agent. This compound showed intrinsic activity at the alpha(1A)-adrenoceptor subtype and exhibited antagonism at the alpha(1B)- and alpha(1D)-adrenoceptor subtypes, indicating its potential for specific therapeutic applications (Buckner et al., 2002).
Biotransformation and Environmental Impact
A study on perfluorooctanesulfonamides, chemically related to this compound, examined their presence in the environment and potential health impacts. It provided insight into the biotransformation and accumulation of these compounds, which is relevant for understanding their environmental and toxicological profiles (Xie et al., 2009).
Chemical Reactivity and Catalysis
Research into the reactivity of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to this compound, explored their use in catalysis, particularly in transfer hydrogenation reactions. This highlights the potential application of these compounds in synthetic chemistry (Ruff et al., 2016).
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJVHXPDNQOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855327.png)
![N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855328.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4855351.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4855370.png)
![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)
![1-[2-(benzylamino)-4-methyl-5-pyrimidinyl]ethanone](/img/structure/B4855382.png)
![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)
![3-{3-(4-biphenylyl)-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4855397.png)
![2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)
